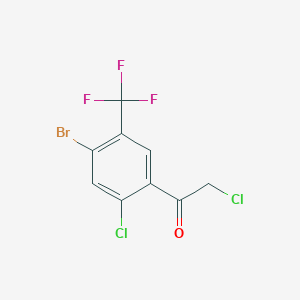![molecular formula C40H52O4 B13719493 [(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves several steps:
Methyl Desoxycholate Preparation: Desoxycholic acid is dissolved in methanol, and acetyl chloride is added.
Grignard Reaction: A solution of phenylmagnesium bromide is prepared and reacted with methyl desoxycholate in dry benzene.
Acetylation and Dehydration: The crude product is acetylated and dehydrated by refluxing in glacial acetic acid and acetic anhydride.
Analyse Des Réactions Chimiques
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy groups, using nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Interaction Studies: The compound is used to study protein-protein interactions and protein-ligand binding.
Biological Assays: It serves as a reagent in various biological assays to investigate cellular processes and pathways.
Medicinal Chemistry: Researchers use the compound to develop and test new therapeutic agents targeting specific proteins or enzymes.
Mécanisme D'action
The mechanism of action of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene can be compared with other similar compounds, such as:
3,12-Dihydroxy-bis-nor-cholanyldiphenylethylene: This compound differs by having hydroxyl groups instead of acetoxy groups, leading to different chemical reactivity and applications.
3,12-Diacetoxy-cholanyldiphenylethylene: This compound lacks the “bis-nor” modification, resulting in variations in its molecular structure and properties.
The uniqueness of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene lies in its specific acetoxy and bis-nor modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C40H52O4 |
|---|---|
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3/t26?,31?,32-,34?,35?,36?,37?,38+,39+,40-/m1/s1 |
Clé InChI |
PXGXVJQZVLXWGR-WULBJKFCSA-N |
SMILES isomérique |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4[C@@]3([C@H](CC5C4CCC6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |
SMILES canonique |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


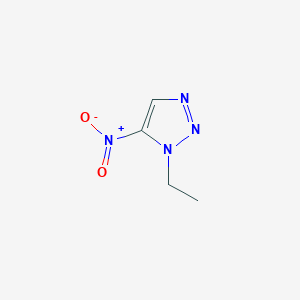
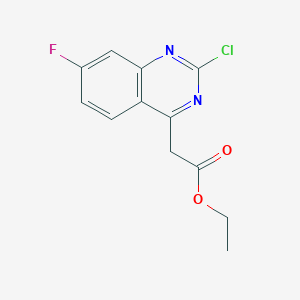
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)


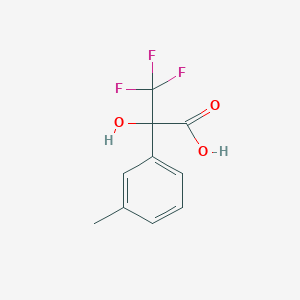
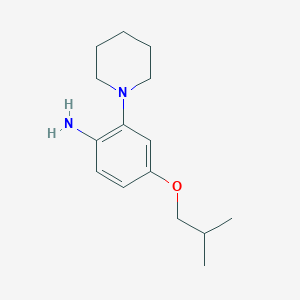
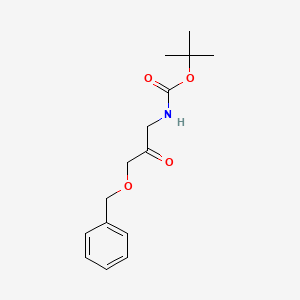

![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
![Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13719469.png)
